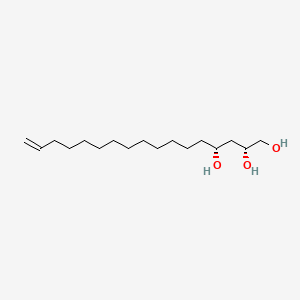

![molecular formula C9H10BrN3 B1288801 6-溴-2,3-二甲基咪唑并[1,2-a]吡啶-8-胺 CAS No. 212268-15-0](/img/structure/B1288801.png)

6-溴-2,3-二甲基咪唑并[1,2-a]吡啶-8-胺

描述

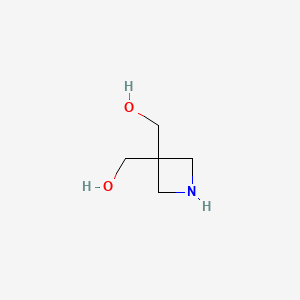

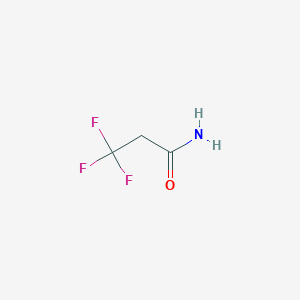

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a unique chemical compound with the empirical formula C9H10BrN3 . It has a molecular weight of 240.10 . This compound is typically provided in solid form .

Molecular Structure Analysis

The InChI code for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is 1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a solid compound . It has a molecular weight of 240.10 . The InChI code provides a specific identifier for its molecular structure .科学研究应用

Application in Antituberculosis Agents

Scientific Field

The compound is used in the field of Medicinal Chemistry , specifically in the development of antituberculosis (TB) agents .

Summary of the Application

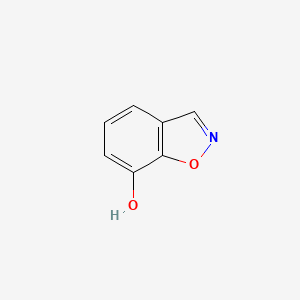

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

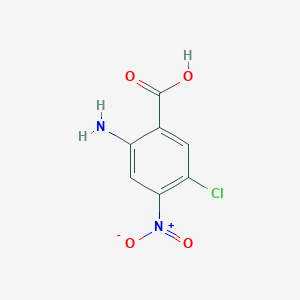

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .

Results or Outcomes

The compound showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

安全和危害

属性

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOWVWCTOFBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617280 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine | |

CAS RN |

212268-15-0 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)